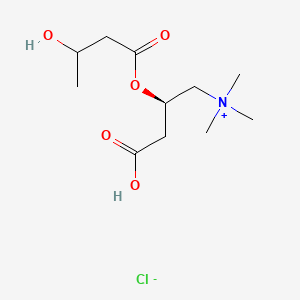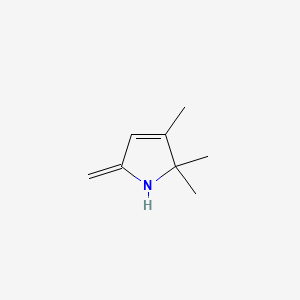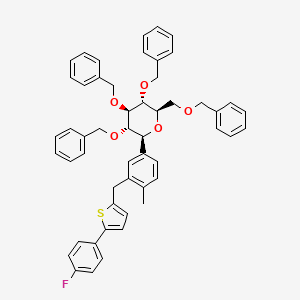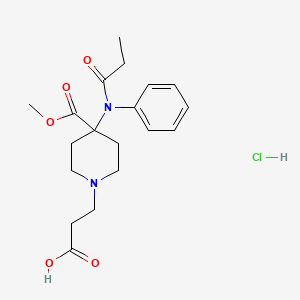
3-Hydroxybutyrylcarnitine Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxybutyrylcarnitine Chloride is a fatty acid metabolite associated with a deficiency of short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD). This compound plays a significant role in metabolism and energy production, particularly in the context of fatty acid oxidation disorders, mitochondrial diseases, and ketone body metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxybutyrylcarnitine Chloride typically involves the esterification of 3-hydroxybutyric acid with carnitine. The reaction conditions often require an acidic catalyst and a controlled temperature to ensure the formation of the desired ester. The process may also involve purification steps such as recrystallization to achieve high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The compound is often produced in bulk for research and pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxybutyrylcarnitine Chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The ester linkage can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions
Major Products Formed
Oxidation: Formation of 3-ketobutyrylcarnitine.
Reduction: Regeneration of 3-Hydroxybutyrylcarnitine.
Substitution: Formation of various substituted carnitine derivatives
Applications De Recherche Scientifique
3-Hydroxybutyrylcarnitine Chloride is widely used in scientific research, including:
Chemistry: As a reference standard in mass spectrometry and chromatography.
Biology: Studying metabolic pathways and enzyme deficiencies.
Medicine: Investigating metabolic disorders and mitochondrial diseases.
Industry: Used in the development of diagnostic assays and therapeutic agents .
Mécanisme D'action
The mechanism of action of 3-Hydroxybutyrylcarnitine Chloride involves its role in fatty acid metabolism. It acts as an intermediate in the β-oxidation pathway, facilitating the transport of fatty acids into the mitochondria for energy production. The compound interacts with enzymes such as carnitine palmitoyltransferase and acyl-CoA dehydrogenase, playing a crucial role in maintaining energy homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxybutyrylcarnitine: An O-acylcarnitine with similar metabolic roles.
Carnitine: A precursor and functional parent of 3-Hydroxybutyrylcarnitine.
Acylcarnitines: A broad class of compounds involved in fatty acid metabolism
Uniqueness
3-Hydroxybutyrylcarnitine Chloride is unique due to its specific role in addressing SCHAD deficiency and its involvement in ketone body metabolism. Its chloride form enhances its stability and solubility, making it suitable for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H22ClNO5 |
|---|---|
Poids moléculaire |
283.75 g/mol |
Nom IUPAC |
[(2R)-3-carboxy-2-(3-hydroxybutanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C11H21NO5.ClH/c1-8(13)5-11(16)17-9(6-10(14)15)7-12(2,3)4;/h8-9,13H,5-7H2,1-4H3;1H/t8?,9-;/m1./s1 |
Clé InChI |
NMSATEWHAHPQCO-ICLMXVQUSA-N |
SMILES isomérique |
CC(CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C)O.[Cl-] |
SMILES canonique |
CC(CC(=O)OC(CC(=O)O)C[N+](C)(C)C)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-5-ium;chloride](/img/structure/B13838118.png)










![5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B13838187.png)

